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Compound of Interest

Compound Name: N-Methylpropionamide

Cat. No.: B074207 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Methylpropionamide (CAS No. 1187-58-2), a compound of interest in various chemical and

pharmaceutical research contexts. The following sections detail its nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental

protocols for data acquisition.

Spectroscopic Data Summary
The key spectroscopic data for N-Methylpropionamide are summarized in the tables below for

easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppm Multiplicity Assignment

~7.02 broad s N-H

2.79 d N-CH₃

2.24 q -CH₂-

1.16 t -CH₃

Table 2: ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Assignment

174.5 C=O

29.8 -CH₂-

26.2 N-CH₃

10.1 -CH₃

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹) Vibrational Mode

3294 N-H Stretch

2977 C-H Stretch (asymmetric)

2939 C-H Stretch (symmetric)

1645 C=O Stretch (Amide I)

1558 N-H Bend (Amide II)

1460 C-H Bend

1265 C-N Stretch (Amide III)

Table 4: Mass Spectrometry Data
m/z Relative Intensity Assignment

87 65.4% [M]⁺ (Molecular Ion)

58 100%
[CH₃CH₂C(O)NH]⁺ or

[CH₃CONHCH₂]⁺

57 34.0% [CH₃CH₂CO]⁺

44 3.5% [CONH₂]⁺

29 44.0% [CH₃CH₂]⁺

28 13.9% [CO]⁺ or [C₂H₄]⁺
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Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are intended as a guide and may be adapted based on the specific instrumentation

and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of N-Methylpropionamide (approximately 10-20 mg for ¹H

NMR and 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., 0.5-0.7 mL of

CDCl₃) and transferred to a 5 mm NMR tube.

Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence.

Sweep Width: 0-10 ppm.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled pulse sequence.

Sweep Width: 0-200 ppm.

Number of Scans: 1024-4096.

Relaxation Delay: 2-5 seconds.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual

solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
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Infrared (IR) Spectroscopy
Sample Preparation: A thin film of neat N-Methylpropionamide is prepared by placing a

drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: An FTIR spectrometer is used for data acquisition.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing: A background spectrum of the empty sample holder is recorded and

subtracted from the sample spectrum. The resulting spectrum is presented in terms of

transmittance or absorbance.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of N-Methylpropionamide is prepared in a volatile

organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

Instrumentation: An electron ionization mass spectrometer (EI-MS) is used for analysis.

Acquisition Parameters:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Range: m/z 10-200.

Source Temperature: 200-250 °C.

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak

and the major fragment ions.
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Visualized Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis and the

fragmentation pathway of N-Methylpropionamide.
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Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.
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N-Methylpropionamide Mass Spectrometry Fragmentation

[CH₃CH₂CONHCH₃]⁺
m/z = 87

[CH₃CH₂CONH]⁺ or
[CH₃CONHCH₂]⁺

m/z = 58 (Base Peak)

- C₂H₅• or -CH₃•

[CH₃CH₂CO]⁺
m/z = 57

- •NHCH₃

[CH₃CH₂]⁺
m/z = 29

- •CONHCH₃
[CONH₂]⁺
m/z = 44

- •CH₂CH₃

- CO

Click to download full resolution via product page

Caption: Mass Spectrometry Fragmentation Pathway.

To cite this document: BenchChem. [Spectroscopic Profile of N-Methylpropionamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074207#n-methylpropionamide-spectroscopic-data-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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